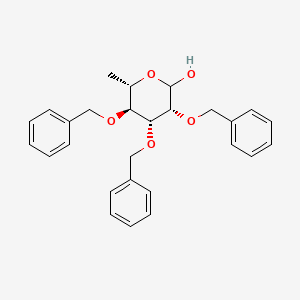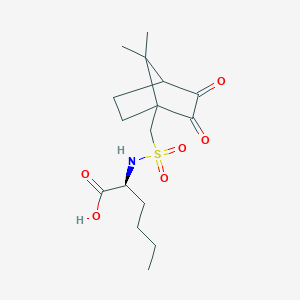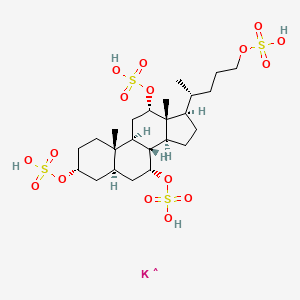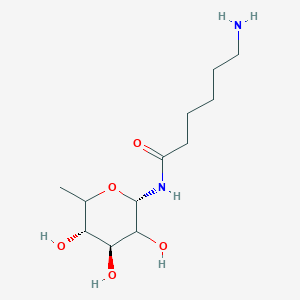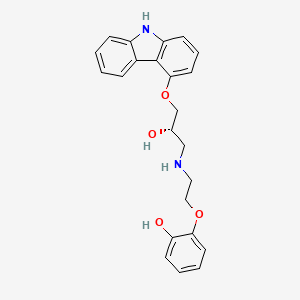
(S)-(-)-O-Desmethylcarvedilol
説明
Synthesis Analysis
The synthesis of (S)-(-)-O-Desmethylcarvedilol involves stereoselective oxidation processes. A study by Fujimaki (1994) showed the formation of O-desmethylcarvedilol, among other metabolites, when Carvedilol was incubated with rat liver microsomes. The study highlighted the stereoselective oxidation of Carvedilol, indicating the complexity and specificity of metabolic pathways involved in the synthesis of its metabolites, including (S)-(-)-O-Desmethylcarvedilol (Fujimaki, 1994).
Molecular Structure Analysis
The molecular structure of (S)-(-)-O-Desmethylcarvedilol and its enantiomers can be characterized through high-performance liquid chromatography (HPLC), as described by Eisenberg, Patterson, and Kahn (1989). Their methodology allows for the resolution and determination of the enantiomers of Carvedilol and its active metabolite, O-desmethylcarvedilol, providing insights into the molecular structure and stereochemistry of these compounds (Eisenberg, Patterson, & Kahn, 1989).
Chemical Reactions and Properties
The chemical reactions and properties of (S)-(-)-O-Desmethylcarvedilol, particularly its oxidative pathways, involve various cytochrome P450 isozymes. The research by Fujimaki (1994) provides evidence for the enzyme-mediated stereoselective oxidation, indicating the significant role of enzymes like CYP2D1 and CYP2C11 in the metabolism of Carvedilol and its derivatives (Fujimaki, 1994).
Physical Properties Analysis
The physical properties of (S)-(-)-O-Desmethylcarvedilol, such as solubility, melting point, and stability, can be inferred from its molecular structure and the nature of its synthesis. However, specific studies focusing on these physical properties were not identified in the search. Understanding these properties is crucial for drug formulation and stability studies.
Chemical Properties Analysis
The chemical properties, such as reactivity, hydrophobicity, and interactions with biological molecules, are essential for understanding the pharmacological and toxicological profiles of (S)-(-)-O-Desmethylcarvedilol. The oxidative metabolism pathway elucidated by Fujimaki (1994) provides a foundation for understanding these properties, highlighting the metabolite's role in the drug's efficacy and safety profile (Fujimaki, 1994).
科学的研究の応用
Metabolism and Enzyme Involvement : A study by Fujimaki (1994) explored the metabolism of carvedilol, identifying (S)-(-)-O-Desmethylcarvedilol (DesC) as one of the metabolites. This research indicated stereoselective oxidation and the involvement of specific cytochrome P450 isozymes in its formation, particularly CYP2C11 for O-demethylation (Fujimaki, 1994).
Pharmacokinetics and Pharmacodynamics : Morgan (1994) discussed the pharmacokinetic and pharmacodynamic properties of carvedilol, which includes its metabolism into active metabolites like (S)-(-)-O-Desmethylcarvedilol. This research emphasized carvedilol's role in lowering blood pressure and its application in treating cardiovascular diseases (Morgan, 1994).
Analytical Method Development : A study by Magiera, Kolanowska, and Baranowski (2016) developed a method for analyzing β-blockers and their metabolites, including (S)-(-)-O-Desmethylcarvedilol, in human urine. This indicates the importance of this metabolite in pharmacological studies and drug monitoring (Magiera, Kolanowska, & Baranowski, 2016).
Pharmacokinetic Modeling in Diabetes Patients : Nardotto et al. (2017) investigated the pharmacokinetics of carvedilol enantiomers and their metabolites in patients with type 2 diabetes. The study provides insights into how diabetes impacts the metabolism of carvedilol and its metabolites, including (S)-(-)-O-Desmethylcarvedilol (Nardotto, Lanchote, Coelho, & Della Pasqua, 2017).
Chromatographic Analysis Techniques : Eisenberg, Patterson, and Kahn (1989) described a high-performance liquid chromatographic method for determining the enantiomers of carvedilol and (S)-(-)-O-Desmethylcarvedilol in human plasma, highlighting the importance of analytical techniques in understanding the pharmacokinetics of drugs and their metabolites (Eisenberg, Patterson, & Kahn, 1989).
Safety And Hazards
This involves examining the compound’s toxicity, flammability, and other hazards. It also includes studying the precautions that should be taken when handling the compound.
将来の方向性
This involves considering potential future research directions. This could include new methods of synthesizing the compound, new applications for the compound, or further studies into its properties or mechanism of action.
For a specific compound like “(S)-(-)-O-Desmethylcarvedilol”, you would need to search the scientific literature for papers that have studied this compound. You could use databases like PubMed, Scopus, or Web of Science to find relevant papers. Once you have found some papers, you would read through them and extract the relevant information to perform your analysis. Please note that this is a high-level overview and the specifics can vary depending on the compound and the focus of your analysis.
特性
IUPAC Name |
2-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c26-16(14-24-12-13-28-21-10-4-3-9-20(21)27)15-29-22-11-5-8-19-23(22)17-6-1-2-7-18(17)25-19/h1-11,16,24-27H,12-15H2/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUKPPPYYOKVQJ-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OC[C@H](CNCCOC4=CC=CC=C4O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-O-Desmethylcarvedilol | |
CAS RN |
123372-13-4 | |
| Record name | o-Desmethylcarvedilol, (S)-(-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123372134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-DESMETHYLCARVEDILOL, (S)-(-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/315AAB7J5Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




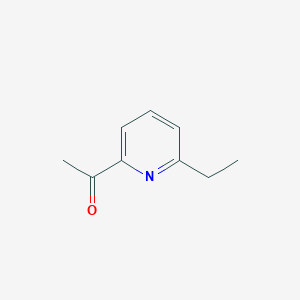
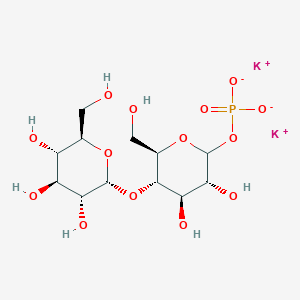
![pentapotassium;[(2S,3S,4R,5R)-1-oxo-2,4,5,6-tetrasulfonatooxyhexan-3-yl] sulfate](/img/structure/B1139714.png)
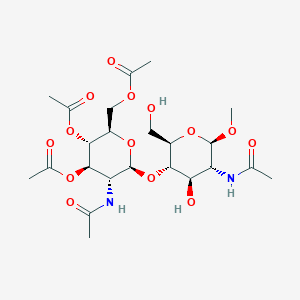
![N-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1139717.png)
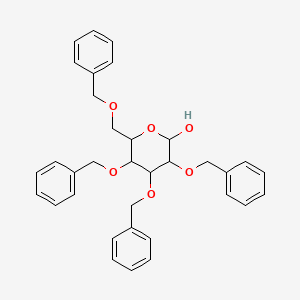
![[(3aR,5R,6R,7S,7aR)-6,7-diacetyloxy-2-ethoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B1139724.png)
